N-(Carboxymethyl)anthranilic acid
Overview
Description
“N-(Carboxymethyl)anthranilic acid” is an aromatic amino acid derivative . It is a natural product found in Aspergillus terreus . Anthranilic acid and its analogues are significant components of different bioactive compounds and medications with a variety of biological activities .
Synthesis Analysis
Anthranilic acid and its analogues present a privileged profile as pharmacophores for the rational development of pharmaceuticals . The substitution on the anthranilic acid scaffold provides large compound libraries, which enable a comprehensive assessment of the structure-activity relationship (SAR) analysis for the identification of hits and leads in a typical drug development paradigm .
Molecular Structure Analysis
The molecular formula of “N-(Carboxymethyl)anthranilic acid” is C9H9NO4 . The InChI representation of the molecule is InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) . The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)O)NCC(=O)O .
Chemical Reactions Analysis
Anthranilic acid derivatives reportedly present neuroprotective applications by downregulating the key pathways responsible for the manifestation of neuropathological features and neurodegeneration .
Scientific Research Applications
Dehydration of Dicarboxylic Acids : N-(Carboxymethyl)anthranilic acid, when treated with dehydrating agents, forms cyclic ortho amides or 7-membered anhydrides. Such chemical transformations have implications in organic synthesis and potentially in pharmaceuticals (Wiklund, Romero, & Bergman, 2003).
Antiallergic Properties : N-(Carboxymethyl)anthranilic acid derivatives, such as N (3', 4'-dimethoxycinnamoyl) anthranilic acid (N-5'), have been found to be effective antiallergic drugs, potentially useful in treating asthma and other allergic reactions (Koda, Nagai, Watanabe, Yanagihara, & Sakamoto, 1976).
Fluorosensing and Metal Ion Detection : N-(Carboxymethyl)anthranilic acid derivatives like N-(1-Pyrene)anthranilic acid are used in fluorosensing for selective metal ion detection, especially in detecting Hg(II) ions in water (Wolf, Liu, Mei, August, & Casimir, 2006).
Mast Cell Stabilization : Another derivative, N-(3,4-dimethoxycinnamoyl) anthranilic acid (N-5'), has been investigated for treating perennial nasal allergy, showing effectiveness as a mild mast cell stabilizer (Okuda, Ishikawa, Saito, Shimizu, & Baba, 1984).
Amyloid Fibril Inhibition : N-substituted anthranilic acids have been studied for their potential in inhibiting amyloid fibril formation, which is significant in the context of diseases like Alzheimer's (Oza, Petrassi, Purkey, & Kelly, 1999).
Nanotechnology Applications : Poly(anthranilic acid)/multi-walled carbon nanotube composites, incorporating carboxylic groups, exhibit unique spectral, morphological, and electrical properties useful in nanotechnology and materials science (Dash, Tripathy, Sasmal, Mohanty, & Nayak, 2010).
Cancer Cell Detection : Substituted anthranilic acids are investigated as environmental probes for detecting cancer cells, demonstrating the potential of N-(Carboxymethyl)anthranilic acid derivatives in medical diagnostics (Culf, Yin, Monro, Ghosh, Barnett, Ouellette, Čuperlović-Culf, & McFarland, 2016).
Safety And Hazards
When handling “N-(Carboxymethyl)anthranilic acid”, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(carboxymethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUXPMVQAZLJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060609 | |
Record name | Benzoic acid, 2-[(carboxymethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779570 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(Carboxymethyl)anthranilic acid | |
CAS RN |
612-42-0 | |
Record name | N-(2-Carboxyphenyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-((carboxymethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Carboxymethyl)anthranilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-[(carboxymethyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-[(carboxymethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(carboxymethyl)anthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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